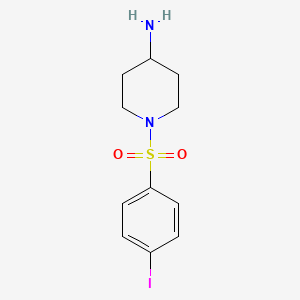

1-(4-Iodobenzenesulfonyl)piperidin-4-amine

Description

Overview of Substituted Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. nih.gov Its saturated and three-dimensional nature allows for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. nih.gov Piperidine derivatives are found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov

The versatility of the piperidine moiety stems from its ability to be readily substituted at various positions, leading to a diverse range of chemical structures with distinct physicochemical and biological properties. These derivatives have been successfully incorporated into drugs targeting a wide spectrum of therapeutic areas, including:

Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and analgesics feature a piperidine core.

Infectious Diseases: Piperidine-containing compounds have shown antibacterial, antifungal, and antiviral activities. mdpi.com

Oncology: The piperidine scaffold is present in several anticancer agents.

The development of efficient synthetic methods for creating substituted piperidines remains an active area of research, enabling the exploration of novel chemical space and the optimization of drug candidates. mdpi.com

Significance of Sulfonamide Scaffolds in Molecular Design

The sulfonamide functional group (-SO₂NR₂R₃) is another cornerstone of medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this scaffold has been integral to the development of numerous therapeutic agents. nih.gov The sulfonamide moiety is valued for its ability to act as a stable, non-hydrolyzable mimic of an amide or ester, and its capacity to engage in hydrogen bonding interactions with biological receptors. researchgate.net

Sulfonamide-containing drugs are remarkably diverse in their applications, encompassing:

Antimicrobials: The classic "sulfa drugs" are a well-known class of antibiotics.

Diuretics: Carbonic anhydrase inhibitors containing a sulfonamide group are used to treat glaucoma and as diuretics.

Anticonvulsants and Antidiabetics: Various drugs for epilepsy and diabetes incorporate this functional group. researchgate.net

Anti-inflammatory Agents: The COX-2 inhibitor celecoxib (B62257) is a prominent example. researchgate.net

The synthetic accessibility and chemical stability of sulfonamides make them an attractive component in the design of new molecules with potential therapeutic value. researchgate.net

Research Rationale for Investigating 1-(4-Iodobenzenesulfonyl)piperidin-4-amine and its Analogues

The combination of a piperidine ring and a sulfonamide linker in this compound creates a molecule with a rich potential for scientific investigation. The research rationale for studying this compound and its analogues can be multifaceted:

Synergistic Bioactivity: The conjugation of two pharmacologically relevant scaffolds, the piperidine and the sulfonamide, offers the possibility of synergistic or novel biological activities. nih.gov The piperidine moiety can influence solubility, membrane permeability, and receptor binding, while the sulfonamide group can provide key interactions with target proteins.

Structural Probe: The iodine atom on the phenyl ring serves as a useful tool in chemical biology and drug design. As a heavy atom, it can facilitate X-ray crystallographic studies to determine the binding mode of the molecule to its target protein. Additionally, the iodo-substituent can modulate the electronic properties and lipophilicity of the molecule, which can influence its biological activity. dundee.ac.uk Iodinated benzenesulfonamides have been explored as inhibitors of various enzymes, including carbonic anhydrases. nih.gov

Scaffold for Library Synthesis: this compound can serve as a versatile building block for the synthesis of a library of more complex molecules. The primary amine on the piperidine ring is a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Table 2: Potential Research Applications of this compound Analogues

| Therapeutic Area | Potential Target | Rationale |

|---|---|---|

| Oncology | Carbonic Anhydrases (e.g., CA IX, CA XII) | Sulfonamides are known inhibitors of carbonic anhydrases, which are overexpressed in some tumors. nih.gov |

| Infectious Diseases | Bacterial or Fungal Enzymes | Both piperidine and sulfonamide moieties are found in various antimicrobial agents. mdpi.comnih.gov |

| Neurological Disorders | Receptors and Transporters in the CNS | The piperidine scaffold is a common feature in CNS-active drugs. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)sulfonylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFBIKWAGVBODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 1 4 Iodobenzenesulfonyl Piperidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic landscape of a molecule. These methods can predict properties such as charge distribution, molecular orbital energies, and reactivity indicators, offering a microscopic view of the molecule's character.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(4-iodobenzenesulfonyl)piperidin-4-amine, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry and the distribution of electron density.

The calculations reveal a complex interplay of electronic effects. The iodobenzenesulfonyl group acts as a strong electron-withdrawing moiety due to the electronegativity of the oxygen and iodine atoms and the electron-deficient nature of the sulfur atom. Conversely, the piperidin-4-amine group, specifically the nitrogen of the amine, is an electron-donating group. This push-pull electronic arrangement significantly influences the molecule's electrostatic potential surface, highlighting regions of positive and negative charge. The nitrogen atom of the piperidine (B6355638) ring also contributes to the electronic properties, though its electron-donating capacity is modulated by its bond to the strongly withdrawing sulfonyl group.

Analysis of the molecular electrostatic potential (MEP) map visually represents these features. Regions around the sulfonyl oxygens and the amine nitrogen are identified as areas of high negative potential (electron-rich), making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine group exhibit positive potential, indicating their role as hydrogen bond donors.

| Atom | Mulliken Charge (e) |

|---|---|

| Iodine (I) | -0.150 |

| Sulfur (S) | +1.250 |

| Oxygen (O of SO₂) | -0.650 |

| Piperidine Nitrogen (N-pip) | -0.580 |

| Amine Nitrogen (N-amine) | -0.850 |

| Amine Hydrogen (H of NH₂) | +0.420 |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is typically localized on the more electron-rich portions of the molecule, namely the piperidin-4-amine moiety. The lone pair of electrons on the amine nitrogen contributes significantly to this orbital. The LUMO, on the other hand, is predominantly distributed over the electron-withdrawing iodobenzenesulfonyl group. The aromatic ring and the sulfur-oxygen bonds are major contributors to the LUMO.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. This information is vital for predicting how the molecule will interact with other chemical species, such as biological receptors or reagents in a chemical synthesis. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and stability. researchgate.netnih.gov These simulations are particularly useful for flexible molecules like this compound, which contains several rotatable bonds and a non-rigid ring system. researchgate.net

The piperidine ring is known to adopt several conformations, with the chair form being the most stable due to minimized steric and torsional strain. Other higher-energy conformations include the boat and twist-boat forms. For the 4-amino-substituted piperidine ring in this molecule, the chair conformation is overwhelmingly preferred.

In this chair conformation, the substituent at the 4-position (the amino group) can exist in either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions. MD simulations can quantify the energetic preference for the equatorial-amino conformer over the axial-amino conformer. The large N-benzenesulfonyl group on the piperidine nitrogen also strongly prefers an equatorial orientation to minimize steric hindrance. nih.gov

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair (Equatorial Amine) | 0.00 |

| Chair (Axial Amine) | 1.5 - 2.5 |

| Twist-Boat | 5.0 - 6.0 |

| Boat | 6.5 - 7.5 |

Computational methods, such as performing a relaxed potential energy surface scan by rotating the C-S-N-C dihedral angle in DFT calculations, can accurately determine the height of this rotational barrier. The barrier is typically high enough to potentially allow for the existence of distinct rotational isomers (atropisomers) at low temperatures, although they would likely interconvert rapidly at room temperature. researchgate.netjournalspub.info Understanding this barrier is important as the relative orientation of the two ring systems can dramatically affect how the molecule fits into a binding site. researchgate.net

| Transition | Energy Barrier (kcal/mol) |

|---|---|

| Rotation around S-N Bond | 10 - 15 |

Predictive Modeling for Molecular Interactions

Predictive modeling uses the structural and electronic information derived from quantum mechanics and molecular dynamics to forecast how this compound will interact with other molecules, particularly biological macromolecules like proteins. nih.govnih.gov

The molecule possesses several key features that dictate its interaction profile:

Hydrogen Bond Donors: The primary amine (-NH₂) group at the 4-position of the piperidine ring is a strong hydrogen bond donor.

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. The nitrogen of the amine can also act as an acceptor.

Hydrophobic Regions: The iodobenzene (B50100) ring provides a large, hydrophobic surface capable of engaging in van der Waals and π-stacking interactions.

Halogen Bonding: The iodine atom is a potential halogen bond donor, an increasingly recognized non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile or an electron-rich area. nih.gov

Molecular docking simulations can be employed to place the molecule into the active site of a target protein and score the potential binding poses. These studies help to identify key amino acid residues that may interact with the molecule and predict its binding affinity and orientation, guiding the design of more potent and selective analogs. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies (Excluding specific toxicity profiles)

ADMET prediction methodologies utilize a compound's structure to forecast its pharmacokinetic properties. This process is crucial for filtering drug candidates early in the discovery pipeline, reducing the likelihood of late-stage failures. nih.gov A variety of computational models, including those based on Quantitative Structure-Activity Relationships (QSAR), are used to establish a mathematical connection between a molecule's physicochemical descriptors and its biological activity. researchgate.net

Web-based platforms like SwissADME and admetSAR are commonly used to generate these predictions. nih.govresearchgate.netnih.gov These tools analyze parameters such as lipophilicity, topological polar surface area (TPSA), molecular weight, and hydrogen bond donors/acceptors to model a compound's behavior. nih.govresearchgate.net Methodologies typically predict key pharmacokinetic indicators, including:

Absorption: Predictions for gastrointestinal (GI) absorption and permeability through cellular barriers, such as the Caco-2 cell model, are common. mdpi.com High predicted GI absorption is a favorable property for orally administered drug candidates.

Distribution: An important prediction is whether a compound can cross the blood-brain barrier (BBB). This is critical for drugs targeting the central nervous system and equally important for those where CNS entry would be an undesirable side effect. researchgate.netnih.gov

Metabolism: In silico tools predict a compound's potential to inhibit or act as a substrate for cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). researchgate.net These enzymes are central to drug metabolism, and interactions can lead to adverse drug-drug interactions.

Drug-likeness: This is assessed using established rules such as Lipinski's Rule of Five, which helps determine if a compound has physicochemical properties consistent with most orally active drugs. nih.gov

The predicted ADMET-related properties for this compound, as generated by these computational methodologies, are summarized below.

| Parameter | Predicted Value/Outcome | Methodology/Interpretation |

|---|---|---|

| GI Absorption | High | Predicts the compound is likely well-absorbed from the gastrointestinal tract. |

| BBB Permeant | No | Predicts the compound does not cross the blood-brain barrier. |

| P-gp Substrate | No | Predicts the compound is not a substrate of P-glycoprotein, a key efflux pump. |

| CYP1A2 Inhibitor | No | Predicts no inhibition of the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | No | Predicts no inhibition of the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | Yes | Predicts potential inhibition of the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | No | Predicts no inhibition of the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Predicts no inhibition of the CYP3A4 enzyme. |

| Lipinski's Rule of Five | Yes (0 violations) | The compound adheres to the rule, indicating favorable drug-like properties. |

Ligand Efficiency and Lipophilicity Predictions (e.g., cLog D)

Lipophilicity and ligand efficiency are critical metrics for optimizing lead compounds in drug discovery. Lipophilicity, often expressed as a partition coefficient (Log P) or distribution coefficient (Log D), significantly influences a compound's solubility, permeability, and metabolic profile. optibrium.com Computational models use fragment-based or atom-based methods to predict these values, with the consensus Log P (cLogP) being an average of multiple predictive models to improve accuracy.

Ligand Efficiency (LE) is a metric used to assess how effectively a molecule binds to its target relative to its size (number of heavy atoms). wikipedia.orgtaylorandfrancis.com It helps identify small, efficient fragments that can be developed into more potent leads without excessive increases in molecular weight. taylorandfrancis.com A related metric, Lipophilic Ligand Efficiency (LLE), relates potency to lipophilicity (pIC50 - cLogP), aiming for compounds that achieve high potency without being overly lipophilic, which can lead to poor ADMET properties. nih.gov The calculation of LE and LLE requires an experimental binding affinity value (such as IC50 or Ki), which is target-specific. In the absence of such data, the fundamental physicochemical properties that underpin these efficiency metrics can be analyzed.

The predicted lipophilicity and related physicochemical properties for this compound are detailed in the tables below.

| Prediction Model | Predicted Log P Value |

|---|---|

| iLOGP | 1.58 |

| XLOGP3 | 1.44 |

| WLOGP | 1.15 |

| MLOGP | 1.02 |

| SILICOS-IT | 2.50 |

| Consensus Log P (cLogP) | 1.54 |

| Parameter | Value |

|---|---|

| Molecular Weight | 396.25 g/mol |

| Heavy Atom Count | 21 |

| Topological Polar Surface Area (TPSA) | 74.54 Ų |

Molecular Interactions and Biological Target Engagement Studies in Vitro and Mechanistic Focus

Investigation of Enzyme Inhibition Mechanisms

The inhibitory activity of a compound against specific enzymes is a cornerstone of drug discovery. For a molecule with the structural motifs of 1-(4-Iodobenzenesulfonyl)piperidin-4-amine, enzymes such as α-glucosidase and viral proteases like the SARS-CoV-2 main protease (Mpro) could be potential targets.

Initial screening for enzyme inhibition is typically performed using binding assays. These experiments measure the ability of the compound to interact with the target enzyme. If binding is confirmed, kinetic studies are conducted to quantify the potency of the inhibition. This is usually expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic experiments determine the inhibition constant (Ki), which provides a more precise measure of the inhibitor's affinity for the enzyme.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | Key Parameter | Hypothetical Value |

|---|---|---|---|

| α-glucosidase | Fluorometric | IC50 | Not Available |

| α-glucosidase | Kinetic Analysis | Ki | Not Available |

| SARS-CoV-2 Mpro | FRET-based | IC50 | Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only. No experimental data for this compound is currently available in published literature.

Once inhibitory activity is established, mechanistic studies are performed to understand how the compound inhibits the enzyme. This is crucial for optimizing the inhibitor's structure and predicting its behavior in a biological system. The primary modes of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

These mechanisms are determined by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk plots.

Receptor Binding Profiling and Ligand-Receptor Interactions

Beyond enzymes, compounds like this compound may interact with various cellular receptors. Identifying these interactions is key to understanding the compound's broader pharmacological effects.

Radioligand displacement assays are a common method to screen for receptor binding. In these experiments, a known radioactive ligand with high affinity for the target receptor is used. The ability of the test compound to displace the radioligand from the receptor is measured. A high degree of displacement indicates that the test compound also binds to the receptor. This technique is highly sensitive and can be used to determine the binding affinity (expressed as a Ki value) of the compound for a wide range of receptors.

If a compound is found to bind to a receptor, functional assays are necessary to determine the nature of the interaction. The compound could be an:

Agonist: It activates the receptor to produce a biological response.

Antagonist: It blocks the receptor, preventing its activation by an agonist.

Inverse Agonist: It binds to the same receptor as an agonist but induces an opposite pharmacological response.

Modulator: It alters the receptor's response to an agonist.

For instance, to test for antagonism of the Exchange Protein Directly Activated by cAMP 2 (EPAC2), a functional assay could measure the downstream signaling events that are triggered by EPAC2 activation in the presence and absence of the test compound.

Table 2: Hypothetical Receptor Interaction Profile for this compound

| Target Receptor | Assay Type | Activity | Hypothetical Value |

|---|---|---|---|

| Adrenergic Receptor α1 | Radioligand Displacement | Ki | Not Available |

| Dopamine Receptor D2 | Radioligand Displacement | Ki | Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only. No experimental data for this compound is currently available in published literature.

Cell-Based Assays for Pathway Modulation (In Vitro, Non-Clinical)

Ultimately, it is important to understand how a compound's molecular interactions translate into effects on cellular function. Cell-based assays are used to investigate the modulation of specific signaling pathways. These experiments can measure changes in the levels of second messengers (like cAMP), protein phosphorylation, gene expression, or cell viability in response to treatment with the compound. Such assays provide a more integrated view of the compound's biological activity and can help to validate the findings from enzyme and receptor binding studies.

Cellular Target Engagement Studies

Cellular target engagement assays are fundamental in determining whether a compound interacts with its intended molecular target within a cellular context. These studies often involve techniques such as thermal shift assays, cellular imaging, or affinity-based probes to quantify the binding of a compound to its target protein. At present, there are no published studies detailing the application of these methods to this compound, leaving its cellular targets unidentified.

Analysis of Signaling Pathway Perturbations

The interaction of a compound with its cellular target can lead to perturbations in intracellular signaling pathways. Techniques like western blotting, mass spectrometry-based phosphoproteomics, and reporter gene assays are commonly used to analyze these changes. Without identified cellular targets for this compound, there is no available data on its effects on specific signaling cascades.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Complexes

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the interaction between a small molecule and its protein target. These in silico approaches can provide insights into binding affinity, specific molecular interactions, and the dynamic behavior of the compound-target complex.

Identification of Binding Sites and Key Interactions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, thereby identifying potential binding sites and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The absence of a known biological target for this compound precludes the possibility of performing or reporting on such docking studies.

Dynamic Behavior of Ligand-Receptor Systems

Molecular dynamics simulations provide a detailed view of the conformational changes and stability of a ligand-receptor complex over time. These simulations can reveal the flexibility of the binding pocket and the stability of the interactions predicted by molecular docking. As with docking studies, no molecular dynamics simulation data for this compound bound to a biological target has been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Analogues

Design Principles for 1-(4-Iodobenzenesulfonyl)piperidin-4-amine Analogues

The 4-iodo-substituted benzene (B151609) ring is a critical component of the scaffold, often serving as a key interaction point with biological targets. The iodine atom, being a large and lipophilic halogen, can engage in halogen bonding and hydrophobic interactions, which can significantly contribute to binding affinity.

Researchers have explored replacing the iodine with other substituents to modulate these interactions. For instance, in the context of developing Factor Xa inhibitors, the 4-iodophenyl group was found to be highly effective, fitting snugly into the S1 binding pocket of the enzyme. However, to optimize properties, other groups have been investigated. Replacing the iodine with chlorine or bromine generally leads to a decrease in inhibitory activity, highlighting the importance of the iodine atom's size and polarizability for optimal interaction. Furthermore, the introduction of small, electron-withdrawing or electron-donating groups at other positions on the benzene ring has been explored to fine-tune the electronic properties of the sulfonyl group and, consequently, its interaction with target residues.

The benzenesulfonyl group attached to the piperidine (B6355638) nitrogen is a crucial element for orienting the molecule within a binding site. Its primary role is often to act as a rigid linker and to position the other functional groups for optimal interaction. Modifications in this area are generally less common than at the other two positions, as the sulfonyl linkage to the piperidine is often integral to the core scaffold's activity.

The primary amine at the 4-position of the piperidine ring is the most frequently modified site in the development of this compound analogues. This amine group serves as a versatile chemical handle for introducing a wide array of substituents, allowing for extensive exploration of the chemical space and fine-tuning of biological activity.

This position is often directed towards a key binding pocket of the target protein. For example, in the design of Factor Xa inhibitors, the piperidin-4-amine is often acylated or transformed into a guanidine (B92328) or amidine to mimic the basic side chain of arginine, a natural substrate for the enzyme. These basic groups can form strong salt bridges with acidic residues, such as aspartate, in the active site. The choice of the group introduced at this position has a profound impact on the analogue's potency and selectivity.

Experimental SAR Analysis of Synthesized Analogues

The systematic synthesis and biological evaluation of analogues have provided a wealth of data, enabling a detailed understanding of the structure-activity relationships. This experimental approach has been instrumental in identifying the key molecular features responsible for high-affinity binding and functional activity.

Quantitative analysis of the binding affinity of synthesized analogues has been crucial in delineating the contribution of different structural modifications. Techniques such as enzyme inhibition assays and radioligand binding studies have provided IC50 and Ki values, which are used to quantify the potency of the compounds.

For instance, in the development of Factor Xa inhibitors, a clear trend was observed where the introduction of a basic group at the piperidin-4-amine position led to a significant increase in inhibitory potency. The data presented in the table below illustrates the impact of these modifications.

Table 1: Impact of Piperidin-4-amine Derivatization on Factor Xa Inhibition

| Compound | Modification at Piperidin-4-amine | Factor Xa IC50 (nM) |

|---|---|---|

| 1 | Unsubstituted Amine (-NH2) | >10000 |

| 2 | Acetamide (-NHC(O)CH3) | 5200 |

| 3 | Guanidine (-NHC(=NH)NH2) | 15 |

| 4 | Amidine (-C(=NH)NH2) | 8 |

The data clearly shows that converting the primary amine to a guanidine or amidine group results in a dramatic increase in potency, with the amidine derivative being the most potent. This is attributed to the ability of these basic moieties to form strong ionic interactions with the aspartate residue at the bottom of the S1 pocket of Factor Xa.

Through the cumulative analysis of SAR data from numerous analogues, a clear pharmacophore model has emerged for molecules based on the this compound scaffold. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

For inhibitors targeting serine proteases like Factor Xa, the key pharmacophoric features are:

A lipophilic group (the 4-iodophenyl moiety): This group occupies a hydrophobic pocket (S1 pocket).

A central rigid scaffold (the piperidine ring): This acts as a spacer, correctly positioning the other functional groups.

A basic group (derived from the piperidin-4-amine): This group forms a critical salt bridge interaction with an acidic residue in the active site.

The spatial relationship between these three features is crucial for high-affinity binding. The 4-iodobenzenesulfonyl group orients the molecule, the piperidine ring provides the correct distance and geometry, and the basic group at the 4-position anchors the molecule in the active site through a strong electrostatic interaction. This pharmacophore model has been a guiding principle in the design of new and more potent inhibitors based on this versatile scaffold.

Computational SAR and QSAR Modeling

Computational modeling has become an indispensable tool in modern drug discovery, offering insights that can significantly accelerate the identification and optimization of lead compounds. For analogues of this compound, these computational methods are crucial for deciphering the complex interplay between molecular structure and biological function.

Ligand-Based and Structure-Based Computational Approaches

In the absence of a known three-dimensional structure of the biological target, ligand-based computational approaches are paramount. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For derivatives of this compound, pharmacophore modeling is a key ligand-based technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups) that a molecule must possess to interact with its target receptor. By analyzing a series of active analogues, a common pharmacophore hypothesis can be generated, which then serves as a template for designing new, potentially more potent compounds.

Conversely, when the 3D structure of the target protein is available, structure-based computational approaches offer a more direct way to understand ligand-receptor interactions. Molecular docking is a prominent technique in this category. It predicts the preferred orientation of a ligand when bound to a target, allowing for the examination of binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts. For analogues of this compound, docking studies can elucidate how modifications to the iodobenzenesulfonyl moiety or the piperidine ring affect the binding affinity and selectivity. For instance, the iodine atom, with its specific size and electronic properties, can play a crucial role in fitting into a hydrophobic pocket or forming halogen bonds with the receptor.

While specific molecular docking and pharmacophore modeling studies on this compound are not extensively reported in publicly available literature, research on analogous piperidine and sulfonamide derivatives highlights the utility of these methods. For example, studies on other arylsulfonylpiperidine scaffolds have successfully used these techniques to identify critical structural features for activity at various biological targets.

Development of Predictive Models for Analogues

Building upon the insights from ligand- and structure-based methods, Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These predictive models are invaluable for estimating the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

For a series of this compound analogues, a typical QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), polarizability, electronic properties.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a model that best correlates a subset of these descriptors with the observed biological activity.

A hypothetical QSAR model for a series of this compound analogues might take the following form:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c0, c1, c2, ... are the coefficients for the respective molecular descriptors.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. A statistically robust and validated QSAR model can then be used to screen virtual libraries of related compounds, identifying those with the highest predicted activity for subsequent synthesis and biological testing.

While specific QSAR models for this compound are not readily found in published research, the general applicability of QSAR to sulfonamide and piperidine-containing compounds is well-established in medicinal chemistry.

Below is a representative data table illustrating the kind of data that would be used in a QSAR study of hypothetical analogues of this compound.

| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | pIC50 |

| Analogue 1 | H | 368.22 | 2.5 | 6.8 |

| Analogue 2 | CH3 | 382.25 | 2.8 | 7.1 |

| Analogue 3 | Cl | 402.67 | 3.1 | 7.5 |

| Analogue 4 | OCH3 | 398.25 | 2.4 | 6.9 |

This table contains hypothetical data for illustrative purposes.

Advanced Applications in Chemical Biology and Research Tools

Development as Molecular Probes for Biological Systems

Molecular probes are essential tools for studying the complex environment of biological systems. The structure of 1-(4-iodobenzenesulfonyl)piperidin-4-amine is well-suited for conversion into such probes, enabling researchers to investigate target engagement, localization, and dynamics.

Affinity Probe Synthesis and Application

Affinity probes are designed to bind specifically to a biological target, often incorporating a reactive group for covalent linkage or a reporter tag for detection. The synthesis of affinity probes from this compound can be approached through several strategic modifications. The primary amine of the piperidine (B6355638) ring serves as a convenient nucleophile for derivatization, while the iodine atom on the benzene (B151609) ring provides a handle for palladium-catalyzed cross-coupling reactions.

For instance, the amine can be acylated with moieties containing photoreactive groups, such as benzophenones or diazirines. Upon binding to the target protein, irradiation with UV light would trigger the formation of a covalent bond, permanently labeling the protein. This allows for subsequent identification of the binding site through proteomic analysis.

Another strategy involves leveraging the iodo group. Sonogashira or Suzuki coupling reactions can be used to attach linkers bearing electrophilic "warheads" like acrylamides or chloroacetamides, which can form covalent bonds with nucleophilic residues (e.g., cysteine or lysine) in the protein's active site. The choice of linker and reactive group can be tailored to the specific target to optimize reactivity and selectivity. These probes are invaluable for validating drug targets and studying enzyme mechanisms.

Co-crystallization with Biological Targets for Structural Insights

X-ray crystallography provides high-resolution, three-dimensional information about how a ligand binds to its protein target. nih.govresearchgate.net This structural insight is crucial for structure-based drug design, allowing for the rational optimization of lead compounds. The process involves growing a crystal of the protein-ligand complex, which can be achieved through co-crystallization or by soaking the ligand into a pre-existing protein crystal. nih.govnih.gov

Optimization of Co-crystallization Conditions

Obtaining high-quality crystals of a protein-ligand complex is often a trial-and-error process that requires screening a wide range of conditions. researchgate.net For co-crystallization, the protein and this compound are mixed prior to setting up crystallization trials. nih.gov Key parameters that must be optimized include:

Protein and Ligand Concentration: The molar ratio of protein to ligand is critical. Typically, a 3- to 10-fold molar excess of the ligand is used to ensure saturation of the protein's binding sites. hamptonresearch.com

Precipitating Agents: A variety of precipitants, such as polyethylene (B3416737) glycols (PEGs), salts (e.g., ammonium (B1175870) sulfate), and organic solvents, are screened to find conditions that promote slow, ordered precipitation (crystallization).

pH and Buffers: The pH of the solution can affect both protein stability and ligand binding, so a range of buffers and pH values are tested.

Additives and Solvents: Since many ligands have limited aqueous solubility, they are often dissolved in a co-solvent like dimethyl sulfoxide (B87167) (DMSO). The final concentration of the co-solvent must be kept low (typically <5%) to avoid disrupting protein structure. hamptonresearch.com Other additives may be included to improve crystal quality.

The following table illustrates a hypothetical screening setup for the co-crystallization of a target protein with this compound.

| Condition ID | Protein Conc. (mg/mL) | Ligand:Protein Ratio | Precipitant | Buffer (pH) | Additive |

| C1 | 10 | 5:1 | 20% PEG 3350 | 0.1 M HEPES (7.5) | None |

| C2 | 10 | 5:1 | 1.6 M Ammonium Sulfate | 0.1 M Tris (8.5) | 2% DMSO |

| C3 | 5 | 10:1 | 15% PEG 6000 | 0.1 M MES (6.5) | 0.2 M NaCl |

| C4 | 5 | 10:1 | 2.0 M Sodium Malonate | 0.1 M HEPES (7.0) | 3% DMSO |

X-ray Diffraction of Ligand-Protein Complexes

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron facility. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. criver.com

The presence of the heavy iodine atom in this compound is particularly advantageous for this process. The iodine atom scatters X-rays anomalously, meaning its scattering behavior is dependent on the X-ray wavelength. This anomalous signal can be exploited to help solve the "phase problem" of crystallography using techniques like Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD). This can simplify and accelerate the process of structure determination, especially for novel protein targets where a previously solved structure is not available for molecular replacement. The final structure reveals the precise binding mode, orientation, and key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein, guiding further medicinal chemistry efforts. criver.comfrontiersin.org

Integration into Compound Libraries for High-Throughput Screening (HTS)

High-throughput screening (HTS) involves testing large collections of compounds (libraries) to identify "hits" that modulate the activity of a biological target. The this compound scaffold is an excellent starting point for creating a focused compound library due to its synthetic tractability and the presence of multiple diversification points. The 4-aminopiperidine (B84694) core is a common motif in medicinal chemistry, and libraries based on this scaffold have been successfully produced. nih.gov

A library based on this compound can be generated by modifying three key positions:

The Amine Group (R¹): The primary amine of the piperidine can be acylated, alkylated, or used in reductive amination reactions with a diverse set of aldehydes and carboxylic acids to introduce a wide range of functional groups.

The Aryl Ring (R²): The iodo group on the benzenesulfonyl moiety is a powerful handle for diversification. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be used to introduce a vast array of aryl, heteroaryl, alkyl, or amino substituents.

The Sulfonamide Nitrogen: While less commonly modified, the sulfonamide nitrogen could potentially be alkylated under specific conditions to further expand the chemical space.

This parallel synthesis approach can rapidly generate hundreds or thousands of distinct analogues. These libraries can be screened against various targets, such as kinases, proteases, or G-protein coupled receptors, to identify novel inhibitors or modulators. The diversity of the library increases the probability of finding hits with desirable activity and properties. nih.gov

The following table shows a small, representative set of possible derivatives for an HTS library built upon the core scaffold.

| Compound ID | R¹ (Modification at Amine) | R² (Modification at Iodo-position) |

| L1-A1 | Acetyl | Phenyl (Suzuki Coupling) |

| L1-A2 | Benzyl (Reductive Amination) | Phenyl (Suzuki Coupling) |

| L1-A3 | 3-pyridylcarbonyl (Amidation) | Phenyl (Suzuki Coupling) |

| L2-B1 | Acetyl | 4-methoxyphenyl (Suzuki Coupling) |

| L2-B2 | Benzyl (Reductive Amination) | 4-methoxyphenyl (Suzuki Coupling) |

| L2-B3 | 3-pyridylcarbonyl (Amidation) | 4-methoxyphenyl (Suzuki Coupling) |

| L3-C1 | Acetyl | Phenylethynyl (Sonogashira Coupling) |

| L3-C2 | Benzyl (Reductive Amination) | Phenylethynyl (Sonogashira Coupling) |

| L3-C3 | 3-pyridylcarbonyl (Amidation) | Phenylethynyl (Sonogashira Coupling) |

Design of Focused Libraries Based on the Scaffold

The design of focused libraries originating from the this compound scaffold is predicated on the principles of combinatorial chemistry and structure-activity relationship (SAR) studies. The primary aim is to generate a collection of structurally related compounds that systematically probe the chemical space around the core scaffold to identify molecules with desired biological activities.

The synthetic strategy for such a library typically involves a multi-pronged approach, leveraging the distinct reactive sites of the parent molecule. The 4-iodophenyl moiety serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a diverse array of substituents, including aryl, heteroaryl, and alkyl groups, thereby exploring the impact of steric and electronic variations in this region of the molecule.

A hypothetical design of a focused library based on this scaffold is presented below, illustrating the combinatorial approach.

| Scaffold Position | Reaction Type | Exemplary Reagents | Resulting Moiety |

| 4-Iodophenyl | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | Biaryl systems, Aryl-heteroaryl systems |

| 4-Iodophenyl | Sonogashira Coupling | Terminal alkynes | Aryl-alkynyl systems |

| Piperidin-4-amine | Acylation | Acid chlorides, Carboxylic acids | Amides |

| Piperidin-4-amine | Reductive Amination | Aldehydes, Ketones | Secondary and tertiary amines |

| Piperidin-4-amine | Sulfonylation | Sulfonyl chlorides | Sulfonamides |

This combinatorial approach can rapidly generate a large and diverse library of compounds from a single, readily accessible starting material. The selection of building blocks for these reactions is often guided by computational modeling and a deep understanding of the target biology to maximize the probability of identifying active compounds.

Screening Methodologies and Hit Identification

Once a focused library based on the this compound scaffold has been synthesized, the next critical step is to screen these compounds to identify "hits"—molecules that exhibit a desired biological activity. A variety of screening methodologies can be employed, ranging from high-throughput screening (HTS) to more targeted approaches.

High-Throughput Screening (HTS) is a common strategy where the entire library is tested against a specific biological target in a miniaturized and automated fashion. This method is particularly useful for identifying initial leads in large-scale drug discovery campaigns. The assays used in HTS are designed to be robust, reproducible, and provide a clear readout of activity, such as fluorescence, luminescence, or absorbance.

Fragment-Based Screening could also be relevant, where smaller, less complex derivatives of the scaffold are screened at higher concentrations. Hits from this approach typically have lower affinity but provide valuable information about key binding interactions, which can then be built upon to generate more potent molecules.

Phenotypic Screening represents another valuable approach, where the library is tested in cell-based or whole-organism assays to identify compounds that produce a desired phenotypic change, without a priori knowledge of the specific molecular target. This can lead to the discovery of compounds with novel mechanisms of action.

The process of hit identification involves several key stages:

Primary Screening: The initial screen of the entire library to identify compounds that show activity above a certain threshold.

Hit Confirmation: Re-testing of the initial hits to eliminate false positives. This often involves using fresh compound samples and performing dose-response curves to confirm the activity and determine potency (e.g., IC50 or EC50 values).

Hit Validation: Further characterization of the confirmed hits to ensure they are not promiscuous inhibitors or assay artifacts. This may involve secondary assays, counter-screens, and initial ADME (absorption, distribution, metabolism, and excretion) profiling.

A hypothetical screening cascade for a library derived from this compound is outlined in the table below.

| Screening Stage | Methodology | Objective | Outcome |

| Primary Screen | High-Throughput Biochemical Assay | Identify initial active compounds from the library. | A set of preliminary "hits". |

| Hit Confirmation | Dose-Response Analysis | Confirm activity and determine the potency of the initial hits. | Confirmed hits with IC50/EC50 values. |

| Secondary Assay | Orthogonal or Cell-Based Assay | Validate the activity of confirmed hits in a different biological context. | Validated hits with demonstrated cellular activity. |

| Selectivity Profiling | Panel of Related Targets | Assess the specificity of the validated hits. | Hits with a desirable selectivity profile. |

Through this systematic process of library design, screening, and hit identification, the this compound scaffold can serve as a valuable starting point for the discovery of novel chemical probes and potential therapeutic agents. The versatility of its chemistry allows for the creation of diverse and focused libraries, while modern screening technologies enable the efficient identification of bioactive molecules within these collections.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Structural Diversity

The exploration of the full therapeutic potential of the 1-(4-Iodobenzenesulfonyl)piperidin-4-amine scaffold is intrinsically linked to the development of novel synthetic methodologies that can generate a wide array of structurally diverse analogs. nih.govcam.ac.uk Traditional synthetic approaches, while effective, may be limited in their ability to efficiently introduce a variety of functional groups at multiple positions on both the piperidine (B6355638) and the benzenesulfonyl rings. Future research should focus on developing more flexible and efficient synthetic strategies.

One promising avenue is the application of Diversity-Oriented Synthesis (DOS) . nih.govcam.ac.uknih.gov DOS strategies aim to create libraries of structurally complex and diverse small molecules from a common starting material through a series of branching reaction pathways. cam.ac.uk For the this compound scaffold, a DOS approach could involve the development of novel multi-component reactions or cascade reactions that allow for the simultaneous introduction of multiple points of diversity. nih.gov This could lead to the rapid generation of a large number of analogs with varied substitution patterns, which could then be screened for a wide range of biological activities.

Furthermore, the development of late-stage functionalization techniques would be highly valuable. These methods allow for the modification of a core scaffold at a late stage in the synthetic sequence, which can significantly reduce the number of steps required to generate a diverse set of analogs. For instance, the development of regioselective C-H activation methods for the piperidine ring could enable the introduction of functional groups at positions that are difficult to access using traditional methods. nih.govnih.gov Similarly, novel cross-coupling reactions could be employed to modify the iodinated benzenesulfonyl ring with a wide range of substituents.

| Synthetic Strategy | Description | Potential Advantages for this compound Analogs |

|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse and complex small molecule libraries from a common starting material. nih.govcam.ac.uk | Rapid access to a wide range of analogs with varied substitution patterns for high-throughput screening. |

| Late-Stage Functionalization | Modification of a core scaffold at a late stage in the synthesis. nih.govnih.gov | Efficient generation of diverse analogs without the need for de novo synthesis of each compound. |

| Multi-Component Reactions | Reactions in which three or more reactants combine in a single step to form a product that contains portions of all the reactants. nih.gov | Increased synthetic efficiency and atom economy for the construction of complex piperidine derivatives. |

Exploration of Allosteric Modulation Mechanisms

Allosteric modulators, which bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offer several advantages over traditional orthosteric ligands, including higher specificity and a reduced risk of side effects. mdpi.comnih.gov The this compound scaffold, with its distinct structural domains, is an attractive candidate for the development of allosteric modulators. nih.gov Future research should focus on systematically exploring the potential of this compound class to act as allosteric modulators of various G protein-coupled receptors (GPCRs), ion channels, and enzymes.

A key area of investigation will be the identification of the specific allosteric binding sites and the elucidation of the molecular mechanisms by which these compounds modulate the function of their target proteins. This will require a combination of experimental techniques, including radioligand binding assays, functional assays, and structural biology methods such as X-ray crystallography and cryo-electron microscopy. cnr.it Understanding the structure-activity relationships (SAR) for allosteric modulation will be crucial for the rational design of more potent and selective modulators.

Furthermore, the exploration of "biased agonism" or "functional selectivity," where an allosteric modulator preferentially activates certain downstream signaling pathways over others, represents a particularly exciting avenue of research. wdlubellgroup.com This could lead to the development of drugs with more refined pharmacological profiles and fewer off-target effects.

Advanced Computational Approaches for Structure-Based Design

Computational methods have become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. nih.gov For the this compound class of compounds, advanced computational approaches can be employed to accelerate the discovery of novel analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Molecular docking studies can be used to predict the binding modes of these compounds to their biological targets and to identify key interactions that contribute to their activity. plos.org This information can then be used to guide the design of new analogs with enhanced binding affinity. Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions, allowing for the study of the conformational changes that occur upon ligand binding and the prediction of binding free energies. researchgate.netmdpi.com

Furthermore, de novo design algorithms can be used to generate novel chemical structures that are predicted to bind to a specific target with high affinity. nih.gov These computational tools, when used in combination with experimental validation, can significantly streamline the drug discovery process and increase the chances of success.

| Computational Method | Application in the Context of this compound |

|---|---|

| Molecular Docking | Predicting binding modes and identifying key interactions with biological targets. plos.org |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-receptor complexes and predicting binding free energies. researchgate.netmdpi.com |

| De Novo Design | Generating novel chemical structures with predicted high affinity for a target. nih.gov |

Development of Chemically Selective Biological Probes

Chemically selective biological probes are essential tools for studying the function of proteins and other biological macromolecules in their native environment. The this compound scaffold, with its potential for high-affinity and selective binding to specific targets, is an excellent starting point for the development of such probes.

Future research in this area should focus on the design and synthesis of derivatives that can be used for a variety of applications, including:

Affinity-based probes: These probes can be used to isolate and identify the binding partners of a particular compound from a complex biological mixture.

Fluorescent probes: By attaching a fluorescent dye to the this compound scaffold, it is possible to create probes that can be used to visualize the localization and dynamics of their target protein in living cells.

Photoaffinity probes: These probes contain a photoreactive group that can be activated by light to form a covalent bond with their target protein, allowing for the permanent labeling and identification of the binding site.

The development of a toolbox of chemically selective probes based on the this compound scaffold would be a valuable resource for the scientific community and could lead to new insights into the biology of a wide range of proteins.

Investigation of Emerging Biological Targets Relevant to Compound Class

While the this compound scaffold has shown promise in targeting certain classes of proteins, there is a vast and largely unexplored landscape of potential new biological targets. Future research should aim to systematically screen this compound class against a broad range of emerging and underexplored biological targets that are relevant to human disease.

This could involve high-throughput screening campaigns against large panels of receptors, enzymes, and other proteins. Phenotypic screening, where compounds are tested for their ability to produce a desired effect in a cellular or whole-organism model, can also be a powerful approach for identifying novel biological targets.

Some emerging target classes that may be of particular interest for this compound class include:

Protein-protein interactions (PPIs): Many disease processes are driven by aberrant protein-protein interactions, and small molecules that can disrupt these interactions are of great therapeutic interest.

Epigenetic targets: These include enzymes that modify DNA and histones, which play a crucial role in gene regulation and are implicated in a variety of diseases, including cancer.

Orphan receptors: These are receptors for which the endogenous ligand has not yet been identified. Targeting these receptors with small molecules could open up new avenues for the treatment of a variety of diseases.

The identification of novel biological targets for the this compound class of compounds would not only expand their therapeutic potential but also provide new insights into the underlying mechanisms of disease.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-Iodobenzenesulfonyl)piperidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves two key steps: (1) sulfonylation of piperidin-4-amine with 4-iodobenzenesulfonyl chloride and (2) purification via recrystallization or column chromatography.

- Step 1: React piperidin-4-amine with 4-iodobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

- Optimization: Control reaction temperature (0–25°C) to minimize side reactions. Use a 1.2:1 molar ratio of sulfonyl chloride to amine for complete conversion.

- Purification: Employ gradient elution in silica gel chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can conflicting NMR signals in this compound derivatives be resolved during structural characterization?

Methodological Answer:

Contradictions in NMR data often arise from dynamic conformational changes or diastereotopic protons. Strategies include:

- Variable Temperature (VT) NMR: Conduct experiments at low temperatures (−40°C to 25°C) to slow molecular motion and resolve overlapping signals .

- 2D NMR Techniques: Use HSQC and HMBC to correlate proton and carbon signals, clarifying ambiguous assignments (e.g., distinguishing sulfonyl-group protons from piperidine ring protons) .

- Computational Modeling: Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ADF software) to validate assignments .

Basic: What analytical techniques are suitable for assessing the purity of this compound?

Methodological Answer:

- HPLC: Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid. Monitor at 254 nm; retention time typically 8–10 minutes .

- Mass Spectrometry (MS): Electrospray ionization (ESI+) in positive ion mode confirms molecular weight ([M+H]+ expected at ~395 Da). Compare with high-resolution MS (HRMS) for exact mass .

- Elemental Analysis: Verify iodine content (theoretical ~32%) via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced: What mechanistic insights guide the sulfonylation of piperidin-4-amine under varying pH conditions?

Methodological Answer:

The reaction mechanism shifts with pH:

- Basic Conditions (pH >10): The amine remains deprotonated, favoring nucleophilic attack on the sulfonyl chloride. Reaction rate increases but may lead to over-sulfonylation .

- Neutral/Acidic Conditions (pH 5–7): Partial protonation of the amine reduces reactivity, requiring longer reaction times. Side products (e.g., disulfonates) are minimized .

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation. DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers .

Basic: How does the iodine substituent affect the electronic properties of this compound compared to chloro or bromo analogs?

Methodological Answer:

- Electron-Withdrawing Effect: The iodine atom increases the sulfonyl group’s electron-withdrawing capacity, reducing the pKa of the piperidine nitrogen by ~0.5 units compared to bromo analogs .

- Spectroscopic Impact: The heavy atom effect quenches fluorescence, making UV-Vis (λmax ~265 nm) more reliable than fluorimetry for quantification .

- Reactivity: Iodo derivatives undergo slower nucleophilic aromatic substitution compared to chloro analogs but are more stable under oxidative conditions .

Advanced: What experimental designs are effective for studying the metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

- In Vitro Assay: Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Sample at 0, 15, 30, and 60 minutes .

- Analytical Workflow: Quench reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS. Calculate half-life (t1/2) using first-order decay kinetics.

- CYP Inhibition Screening: Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., serotonin receptors). Prioritize poses with hydrogen bonds to sulfonyl oxygen or piperidine nitrogen .

- MD Simulations: Run 100-ns molecular dynamics (GROMACS/AMBER) to assess binding stability. Calculate binding free energy via MM/PBSA .

- QSAR Models: Corrogate iodine’s hydrophobic contribution to activity using 2D/3D descriptors (e.g., logP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.